3-bromo-2-(bromomethyl)-6-fluorobenzonitrile
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Overview
Description
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of bromine, fluorine, and nitrile functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(bromomethyl)-6-fluorobenzonitrile typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the bromination of a fluorobenzonitrile derivative using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2-(bromomethyl)-6-fluorobenzonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The nitrile group can act as an electrophile, facilitating nucleophilic attacks and subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol functional group.
Ethyl-3-bromo-2-(bromomethyl)propionate: An ester derivative with similar bromomethyl groups.
Uniqueness
3-Bromo-2-(bromomethyl)-6-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
2386310-82-1 |
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Molecular Formula |
C8H4Br2FN |
Molecular Weight |
292.9 |
Purity |
95 |
Origin of Product |
United States |
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